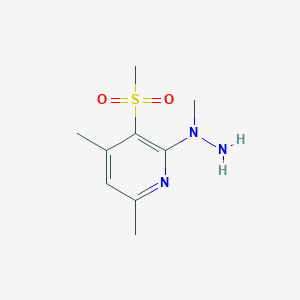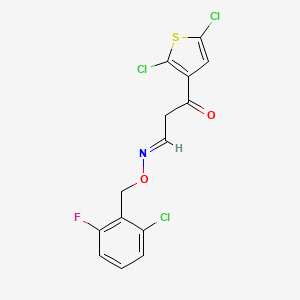![molecular formula C19H15Cl2F6N7O2 B3036482 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-[5-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazol-3-yl]-5-methyl-1,2,4-triazolidin-3-one CAS No. 344276-82-0](/img/structure/B3036482.png)
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-[5-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazol-3-yl]-5-methyl-1,2,4-triazolidin-3-one
Overview
Description
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-[5-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazol-3-yl]-5-methyl-1,2,4-triazolidin-3-one is a useful research compound. Its molecular formula is C19H15Cl2F6N7O2 and its molecular weight is 558.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-[5-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazol-3-yl]-5-methyl-1,2,4-triazolidin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-[5-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazol-3-yl]-5-methyl-1,2,4-triazolidin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Asymmetric Catalysis
The compound 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-[5-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazol-3-yl]-5-methyl-1,2,4-triazolidin-3-one and its derivatives are used as chiral ligands in metal-catalyzed asymmetric reactions. These ligands, characterized by fluorine and perfluoromethyl groups, have their conformation influenced by hydrogen bonding and weak interactions, which is crucial in asymmetric catalysis (Wolińska et al., 2021).
Synthesis of Aminopyrroles
The compound is a building block in the synthesis of trifluoromethyl-substituted aminopyrroles, employing a 2H-azirine ring expansion strategy. These aminopyrroles can be further processed to form various biologically relevant compounds (Khlebnikov et al., 2018).
Fungicidal and Insecticidal Activity
Derivatives of this compound, specifically 3-[(6-chloropyridin-3-yl)methyl]-6-substituted-6,7-dihydro-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-imines, have shown moderate to weak fungicidal and insecticidal activities. These were synthesized from 2-chloro-5-(chloromethyl)-pyridine, indicating potential applications in pest control (Chen & Shi, 2008).
Molecular and Supramolecular Structures
Its derivatives have been studied for their molecular and supramolecular structures, specifically in the formation of complexes with heavy metals like mercury. This research is significant in understanding the coordination chemistry and potential applications in material science (Castiñeiras et al., 2018).
Phosphorescent Materials in Organic LEDs
The compound is also relevant in the synthesis of cyclometalated Ir(III) complexes, which are used as phosphorescent materials in organic light-emitting diodes (OLEDs). The research focuses on the theoretical calculations of phosphorescence spectra and quantum yields, essential for improving OLED performance (Guo et al., 2019).
Synthesis of Thiazolidinones and Mannich Bases
This compound forms the basis for synthesizing thiazolidinones and Mannich bases, compounds with potential antimicrobial and antitubercular activities. Such studies are crucial in the development of new pharmaceuticals (Dave et al., 2007).
properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-[5-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazol-3-yl]-5-methyl-1,2,4-triazolidin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2F6N7O2/c1-17(31-16(35)34(33-17)15-12(21)3-9(6-30-15)19(25,26)27)13-4-10(36-32-13)7-29-14-11(20)2-8(5-28-14)18(22,23)24/h2-3,5-6,10,33H,4,7H2,1H3,(H,28,29)(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRFWQUBLBZFJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC(=O)N(N1)C2=C(C=C(C=N2)C(F)(F)F)Cl)C3=NOC(C3)CNC4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2F6N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301099352 | |
| Record name | 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-[5-[[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]methyl]-4,5-dihydro-3-isoxazolyl]-5-methyl-1,2,4-triazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301099352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
558.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-[5-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazol-3-yl]-5-methyl-1,2,4-triazolidin-3-one | |
CAS RN |
344276-82-0 | |
| Record name | 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-[5-[[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]methyl]-4,5-dihydro-3-isoxazolyl]-5-methyl-1,2,4-triazolidin-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=344276-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-[5-[[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]methyl]-4,5-dihydro-3-isoxazolyl]-5-methyl-1,2,4-triazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301099352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2,4-Dichlorophenyl)methoxy]-4-methoxybenzaldehyde](/img/structure/B3036401.png)
![4-(2,4-Dichlorophenyl)-2-(isopropylamino)-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B3036402.png)
![2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfonyl}-N-methyl-N-phenylacetamide](/img/structure/B3036403.png)
![2-[(2,4-dichlorobenzyl)sulfanyl]-N-methyl-6-[(methylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B3036406.png)
![4-Chloro-2-[(2,6-dichlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B3036407.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-3-[(2-methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3036410.png)

![1-{2-[(Benzoyloxy)ethanimidoyl]cyclopropyl}-4-methoxybenzene](/img/structure/B3036413.png)
![2-[(E)-3-anilino-1-methoxyprop-2-enylidene]propanedinitrile](/img/structure/B3036414.png)
![1-[(4-Bromophenyl)methyl]-3-[(2-methoxyphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3036416.png)
![2-[(E)-1-methoxy-3-(4-phenylmethoxyanilino)prop-2-enylidene]propanedinitrile](/img/structure/B3036417.png)
![2-[3-(2-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile](/img/structure/B3036419.png)

